molecular formula C18H13N5O4 B14101720 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B14101720
M. Wt: 363.3 g/mol
InChI Key: GLSBUHMJKCKVHP-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the triazolopyrazine core.

    Introduction of the nitrophenyl group: Similar to the previous step, a nitrophenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Uniqueness

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific triazolopyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H13N5O4

Molecular Weight

363.3 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C18H13N5O4/c1-27-15-8-6-13(7-9-15)21-10-11-22-16(19-20-17(22)18(21)24)12-2-4-14(5-3-12)23(25)26/h2-11H,1H3

InChI Key

GLSBUHMJKCKVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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